Glutaminylglycine

Description

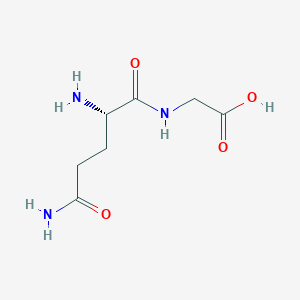

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(2,5-diamino-5-oxopentanoyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O4/c8-4(1-2-5(9)11)7(14)10-3-6(12)13/h4H,1-3,8H2,(H2,9,11)(H,10,14)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEFZIKRIDLHOIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)C(C(=O)NCC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30901394 | |

| Record name | NoName_505 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30901394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2650-65-9 | |

| Record name | NSC350592 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=350592 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Biosynthetic and Metabolic Pathways Involving Glutaminylglycine

Enzymatic Synthesis of Glutaminylglycine and Related Peptides

The formation of this compound and similar dipeptides is a sophisticated process, often involving a multi-step enzymatic strategy that leverages the specificity of different enzyme classes.

L-amino acid ligases (Lals) are a class of microbial enzymes that catalyze the formation of dipeptides from unprotected L-amino acids in an ATP-dependent reaction. nih.govmdpi.comcore.ac.uk These enzymes are noted for their potential in the cost-effective synthesis of functional peptides. nih.gov While many Lals have been identified, those that recognize acidic amino acids like glutamic acid as the N-terminal substrate are not common. nih.gov

To circumvent this, a two-step enzymatic synthesis has been proposed. nih.gov In this process, an L-amino acid ligase first synthesizes a dipeptide with glutamine at the N-terminus, such as Gln-Xaa (where Xaa is any amino acid), including L-glutaminyl-glycine (Gln-Gly). nih.gov Subsequently, this precursor dipeptide undergoes deamidation to yield the desired acidic dipeptide, Glu-Xaa. nih.gov Certain Lals, such as TabS from Pseudomonas syringae, exhibit exceptionally broad substrate specificity, capable of producing a vast array of dipeptide combinations, highlighting the versatility of these enzymes in creating precursors like this compound. nih.gov

Following the synthesis of a glutamine-containing dipeptide, specific amidases can modify it. Research has identified that protein N-terminal amidase from Saccharomyces cerevisiae (NTA1) can specifically deamidate the N-terminal residue of certain dipeptides. nih.gov Experiments have shown that NTA1 effectively deamidates L-glutaminyl-glycine (Gln-Gly), converting it to L-glutamyl-glycine. nih.gov This deamidation activity is specific to the N-terminus; the enzyme does not act on dipeptides where glutamine is the C-terminal residue, such as L-alanyl-L-glutamine. nih.gov

This enzymatic deamidation is a key part of the N-end rule pathway, a mechanism of protein degradation. nih.govnih.gov In this pathway, N-terminal glutamine is considered a tertiary destabilizing residue, which is converted by an N-terminal amidase into the secondary destabilizing residue, glutamate (B1630785). nih.gov The enzyme responsible for this in mammals is a specific N-terminal glutamine amidohydrolase (NtQ-amidase), also known as Ntaq1. nih.govnih.govuniprot.org

Table 1: Enzymatic Deamidation of this compound This interactive table summarizes the specific activity of Protein N-terminal amidase (NTA1) on this compound.

| Substrate | Enzyme | Product | Specific Activity (nmol min⁻¹ mg⁻¹ protein) | Source |

|---|---|---|---|---|

| L-glutaminyl-glycine | Protein N-terminal amidase (NTA1) | L-glutamyl-glycine | 136 ± 6 | nih.gov |

L-Amino Acid Ligase-Mediated Dipeptide Synthesis and this compound Precursors

Precursor-Product Relationships and Peptide Processing Mechanisms

This compound plays a crucial role as an intermediate structure in the post-translational modification of proteins and peptides, particularly in the formation of C-terminally amidated molecules.

A primary example of this compound's role as a processing signal is found in the biosynthesis of melittin (B549807), the main peptide component of bee venom. When melittin messenger RNA is translated in a cell-free system, the resulting product is a precursor that terminates with the sequence -Gln-Gln-Gly-COOH. nih.govnih.govpnas.org However, the mature, active melittin found in venom glands has an amidated C-terminus, ending in -Gln-Gln-CONH₂. nih.govnih.gov

This discrepancy reveals that the C-terminal glycine (B1666218) residue in the precursor peptide serves as a signal for amidation. nih.govpnas.org The glycine is enzymatically processed in a transamidase-like reaction where it donates its amide nitrogen to the preceding glutamine residue, after which the remaining glyoxylate (B1226380) is released. nih.govresearchgate.net This mechanism has also been observed in the biosynthesis of other antibacterial peptides like ceratotoxin C.

The mechanism observed with melittin is not an isolated case but a widespread strategy for the biosynthesis of many peptide hormones. tandfonline.com Over half of all known hormonal peptides are C-terminally amidated, a modification crucial for their biological activity and stability. tandfonline.com The immediate biosynthetic precursors to these active hormones are typically glycine-extended peptides. tandfonline.comtandfonline.com

In this general pathway, a prohormone is first processed by proteases, and the resulting peptide terminates with a glycine residue. This glycine is then recognized by a specific enzyme complex, Peptidylglycine alpha-amidating monooxygenase (PAM), which catalyzes the final amidation step. tandfonline.comtandfonline.com The glycine-extended precursors, including those terminating in a sequence like this compound, are often co-released with the mature amidated hormones from secretory granules. tandfonline.com

This compound as a Post-Translational Termination Signal in mRNA Translation (e.g., Melittin)

Integration of this compound into Broader Metabolic Networks

The components of this compound—glutamine and glycine—and its deamidation product, glutamate, are deeply integrated into major cellular metabolic networks. embopress.orgnih.gov

Glutamine is a central metabolite, particularly in proliferating cells like cancer cells, where it fuels a process known as glutaminolysis. nih.gov This pathway provides the necessary building blocks for the synthesis of other amino acids, fatty acids, and nucleotides. nih.gov The deamidation of this compound directly produces glutamate, linking it to the extensive glutamate metabolic network. nih.govnih.gov Glutamate metabolism is a critical hub, as glutamate is a key excitatory neurotransmitter and a precursor for the synthesis of various other metabolites. nih.gov The enzymes within the glutamate pathway are tightly controlled by a complex network of activators, inhibitors, and post-translational modifications, highlighting its importance in cellular homeostasis. nih.gov

Furthermore, both glutamine and glycine are part of the amino acid metabolic pathways that are highly activated within the cell. embopress.org The interconnectedness of these pathways demonstrates extensive regulatory crosstalk, where metabolites from one pathway can activate enzymes in another. embopress.orgnih.gov Therefore, the synthesis and processing of this compound are not isolated events but are tied into the central carbon and nitrogen metabolism that supports cell growth, energy production, and signaling. embopress.orgaip.org

Table 2: Key Enzymes and Proteins in this compound Metabolism This interactive table outlines the functions of key enzymes and proteins discussed in the article.

| Enzyme/Protein | Function | Relevance to this compound | Source |

|---|---|---|---|

| L-amino acid ligase (Lal) | Catalyzes ATP-dependent synthesis of dipeptides from unprotected amino acids. | Synthesizes Gln-Gly as a precursor. | nih.govnih.gov |

| Protein N-terminal amidase (NTA1) | Deamidates N-terminal asparagine or glutamine in peptides. | Converts Gln-Gly to Glu-Gly. | nih.gov |

| N-terminal glutamine amidohydrolase (Ntaq1) | Mediates side-chain deamidation of N-terminal glutamine residues in the N-end rule pathway. | General enzyme class responsible for deamidating N-terminal Gln. | nih.govnih.govuniprot.org |

| Peptidylglycine alpha-amidating monooxygenase (PAM) | Catalyzes the C-terminal amidation of glycine-extended peptides. | Processes precursors ending in -Gln-Gly to produce amidated peptides. | tandfonline.comtandfonline.com |

Enzymatic Transformations and Catalytic Interactions of Glutaminylglycine

Glutaminylglycine as an Enzyme Substrate

The utility of this compound and its derivatives in enzymatic studies stems from its defined dipeptide structure, which allows for the precise investigation of enzyme specificity and catalytic mechanisms.

Transglutaminases (TGases; EC 2.3.2.13) are a family of enzymes that catalyze the formation of isopeptide bonds through an acyl-transfer reaction. mdpi.com Analogs of this compound, particularly N-α-benzyloxycarbonyl-L-glutaminylglycine (Z-Gln-Gly), are widely used as model acyl-donor substrates to characterize the activity of these enzymes. mdpi.comnih.govresearchgate.net

The fundamental reaction catalyzed by transglutaminase is an acyl transfer between the γ-carboxamide group of a glutamine residue, which acts as the acyl donor, and a primary amine that serves as the acyl acceptor. unipd.itualberta.caresearchgate.net This process results in the formation of a stable ε-(γ-glutamyl)lysine isopeptide bond when the amine is the ε-amino group of a lysine (B10760008) residue, releasing a molecule of ammonia. unipd.itualberta.ca

The catalytic mechanism proceeds in two main steps. mdpi.com First, a cysteine residue in the enzyme's catalytic triad (B1167595) attacks the γ-carboxamide group of the glutamine substrate (such as the glutamine in Z-Gln-Gly), forming a covalent acyl-enzyme intermediate known as a thioester and releasing ammonia. mdpi.com In the second step, a primary amine acyl-acceptor attacks the thioester, leading to the transfer of the acyl group and the regeneration of the enzyme's active site. mdpi.com The catalytic activity of TGases relies on a highly conserved catalytic triad, typically composed of Cysteine, Histidine, and Aspartic acid, which facilitates the nucleophilic attack and subsequent transfer reaction. mdpi.commdpi.comnih.gov

In scenarios where a primary amine acyl acceptor is absent or in limited supply, transglutaminases can utilize water as an alternative acyl acceptor. ualberta.catu-darmstadt.de This catalytic process is known as deamidation. tu-darmstadt.de The reaction still proceeds through the formation of the thioester acyl-enzyme intermediate. unipd.it However, instead of an amine, a water molecule attacks the intermediate, resulting in the hydrolysis of the glutamine side chain to a glutamic acid residue. ualberta.camdpi.comtu-darmstadt.de

Studies using N-Benzyloxycarbonyl-l-Glutaminylglycine (Z-Gln-Gly) have demonstrated that transglutaminase 2 (TG2) catalyzes its deamidation in the absence of an amine co-substrate. nih.gov Research comparing the kinetics of transamidation and deamidation suggests that the presence of the amine acyl acceptor can influence the rate-limiting steps of the reaction, potentially through substrate-induced conformational changes that promote catalysis. nih.gov

Biochemical characterization of mature microbial transglutaminase (MTGase) from Streptomyces mobaraense using N-α-benzyloxycarbonyl-L-glutaminylglycine as the substrate has yielded specific kinetic values. researchgate.netnih.gov

| Enzyme | Substrate | Parameter | Value | Source |

|---|---|---|---|---|

| Microbial Transglutaminase (S. mobaraense) | N-α-benzyloxycarbonyl-L-glutaminylglycine | Apparent Km | 52.66 mM | researchgate.netnih.gov |

| Microbial Transglutaminase (S. mobaraense) | N-α-benzyloxycarbonyl-L-glutaminylglycine | Apparent kcat/Km | 40.42 mM-1 min-1 | researchgate.netnih.gov |

This compound is also a recognized substrate for a different class of enzymes, the N-terminal amidases, which play a role in the N-end rule pathway of protein degradation. waseda.jpnih.gov Specifically, the protein N-terminal amidase from Saccharomyces cerevisiae (NTA1) has been shown to deamidate L-glutaminyl-glycine. waseda.jp This enzymatic activity is highly specific to the N-terminal position of the glutamine residue. waseda.jp For instance, NTA1 effectively deamidates L-glutaminyl-glycine but does not act on dipeptides like L-alanyl-L-glutamine, where the glutamine residue is not at the N-terminus. waseda.jp

The specific activity of NTA1 for L-glutaminyl-glycine has been measured at 136 ± 6 nmol min⁻¹ mg⁻¹ protein. waseda.jp In yeast, NTA1 is capable of deamidating both N-terminal asparagine and N-terminal glutamine residues. nih.govresearchgate.net This deamidation converts the N-terminal glutamine to glutamate (B1630785), a modification that can mark the protein for subsequent degradation. nih.govuniprot.org In mammalian systems, this function is divided between two specific enzymes: NTAN1, which deamidates N-terminal asparagine, and NTAQ1, which is specific for N-terminal glutamine. nih.govresearchgate.net

Substrate Specificity and Kinetic Characterization of Transglutaminases (TGases) with this compound Analogs

Deamidation Catalysis by Transglutaminases Utilizing this compound as an Acyl Acceptor

Enzymatic Degradation Mechanisms of this compound

The enzymatic degradation of this compound primarily involves transformations of the glutamine side chain or cleavage of the peptide bond. The most prominently studied mechanisms are the enzymatic modifications of the N-terminal glutamine residue.

As detailed previously, two significant pathways for the modification of this compound are catalysis by transglutaminases and N-terminal amidases. In the absence of primary amines, TGases catalyze the deamidation of the glutamine residue to glutamic acid. ualberta.camdpi.com Similarly, N-terminal amidases such as NTA1 specifically recognize the N-terminal glutamine of the dipeptide and hydrolyze its side-chain amide, converting it to glutamate. waseda.jp These reactions represent a form of enzymatic modification that can be considered the initial step in a degradation pathway.

In addition to side-chain modification, this compound, as a dipeptide, is susceptible to cleavage of its internal peptide bond by various peptidases. This action would break the molecule into its constituent amino acids, glutamine and glycine (B1666218). While the isopeptide bonds created by transglutaminase activity are known to be highly resistant to proteolytic degradation, the standard peptide bond in this compound itself is a target for general peptidases. ualberta.ca

Deamidation Processes and Product Analysis

The enzymatic deamidation of this compound involves the hydrolysis of the side-chain amide group of the N-terminal glutamine residue, converting it into a glutamate residue. This biotransformation is catalyzed by specific enzymes that recognize the glutamine residue within the dipeptide structure.

One such enzyme is the protein N-terminal amidase from Saccharomyces cerevisiae, known as NTA1. nih.gov Research has demonstrated that NTA1 can deamidate L-glutaminyl-glycine (Gln-Gly) to produce L-glutamyl-glycine (Glu-Gly). nih.gov This activity is specific to the N-terminal position, as the enzyme does not act on dipeptides where the glutamine residue is at the C-terminus, such as L-alanyl-L-glutamine. nih.gov The specific activity of NTA1 for L-glutaminyl-glycine has been quantified, providing insight into the efficiency of this enzymatic conversion. nih.gov

Another class of enzymes, protein-glutamine glutaminases (EC 3.5.1.44), also known as peptidoglutaminases, are specific for the hydrolysis of the γ-amide of peptide-bound glutamine. qmul.ac.ukmicrobialtec.com L-glutaminylglycine is a known substrate for these enzymes, which catalyze its conversion to L-glutamate and ammonia. qmul.ac.ukmicrobialtec.comresearchdisclosure.com This reaction underscores the role of these enzymes in modifying peptides by targeting the glutamine side chain. google.com

Furthermore, transglutaminases (TGases) have been studied using N-α-benzyloxycarbonyl-L-glutaminylglycine (Z-Gln-Gly) as a model substrate. researchgate.netresearchgate.netscholaris.ca These enzymes can catalyze the hydrolysis of the glutamine side chain, yielding the deamidated product, Z-L-glutamyl-glycine. researchgate.netscholaris.ca This reaction is often studied alongside the primary transamidation activity of TGases. researchgate.net

The analysis of these deamidation processes typically involves monitoring the formation of the resulting acidic dipeptide or the release of ammonia. nih.govresearchgate.net The products confirm the specific enzymatic action on the glutamine side chain of the this compound molecule.

Table 1: Specific Activity of Saccharomyces cerevisiae NTA1 in Deamidating this compound

| Substrate | Product | Specific Activity (nmol min⁻¹ mg⁻¹ protein) |

|---|

Table 2: Enzymes Catalyzing Deamidation of this compound and its Derivatives

| Enzyme | Substrate | Product(s) |

|---|---|---|

| Protein N-terminal amidase (NTA1) | L-Glutaminyl-glycine | L-Glutamyl-glycine nih.gov |

| Protein-glutamine glutaminase (B10826351) (Peptidoglutaminase II) | L-Glutaminylglycine | L-Glutamate + NH₃ qmul.ac.ukmicrobialtec.com |

Broader Enzymatic Hydrolysis and Proteolysis Contexts Relevant to Dipeptides

This compound, as a dipeptide, is subject to broader enzymatic processes of hydrolysis and proteolysis that govern the lifecycle of peptides in biological systems. Proteolysis is the primary mechanism for the generation of dipeptides from larger polypeptides and proteins. frontiersin.orgresearchgate.net Enzymes such as dipeptidyl peptidases cleave dipeptides from the N-terminus of proteins and longer peptides. csic.es

Once formed, dipeptides like this compound can be further broken down into their constituent amino acids through the action of dipeptidases. byjus.com These enzymes catalyze the hydrolysis of the peptide bond linking the two amino acids. byjus.combiotopics.co.uk This final step in protein digestion releases free amino acids, which can then be absorbed and utilized by the organism. byjus.com

Carboxypeptidases are another class of exopeptidases that can hydrolyze dipeptides, although they typically act on the C-terminal peptide bond of larger peptides. oup.com The efficiency of hydrolysis by enzymes like carboxypeptidase-Y and carboxypeptidase-A can be influenced by the properties of the dipeptide's C-terminal amino acid, such as its hydrophobicity. oup.com

Dipeptides are not only substrates for degradation but can also play regulatory roles. For instance, certain dipeptides are known to inhibit proteolytic degradation pathways, such as the Arg/N-end rule pathway. nih.gov While this compound itself is a substrate for hydrolysis, other dipeptides can act as inhibitors of the ubiquitin ligases involved in these pathways. nih.gov The generation and subsequent hydrolysis of dipeptides are therefore critical steps in protein turnover, nutrient absorption, and cellular regulation. byjus.comwikipedia.org

Biological Roles and Molecular Mechanisms of Glutaminylglycine

Contribution to Post-Translational Modifications and Protein Crosslinking via Transglutaminase Substrates

Glutaminylglycine is a dipeptide that can participate in crucial post-translational modifications (PTMs), a process that alters protein structure and function after synthesis. researchgate.net One of the most significant of these modifications is protein crosslinking, catalyzed by a family of enzymes known as transglutaminases (TGs). mdpi.comunipd.it TGs form highly stable isopeptide bonds between the γ-carboxamide group of a glutamine residue within one protein and the ε-amino group of a lysine (B10760008) residue in another. mdpi.complos.org This covalent linkage results in the formation of robust protein polymers that are resistant to chemical and physical degradation. mdpi.com

The dipeptide this compound, or more specifically its protected form benzyloxycarbonyl-L-glutaminylglycine (Z-Gln-Gly), is widely recognized and utilized as a substrate for various transglutaminases, including microbial TGase (MTG), guinea pig liver TGase (GTGase), and fish-derived TGase (FTGase). nih.govtandfonline.comrsc.org The reaction mechanism involves a two-step acyl transfer process. mdpi.com First, the enzyme's active site cysteine residue attacks the glutamine residue of the substrate (like Z-Gln-Gly), forming a thioester intermediate and releasing ammonia. mdpi.com Subsequently, this intermediate is attacked by a primary amine, such as the ε-amino group of a lysine residue, which restores the enzyme's active site and creates the ε-(γ-glutamyl)lysine isopeptide bond. mdpi.com

This crosslinking activity is fundamental to many physiological processes. mdpi.com For instance, the fortification of food proteins like casein and gluten can be achieved by using transglutaminase to covalently attach essential amino acids. tandfonline.com In one study, the lysine content of wheat gluten was increased 3.1-fold through this enzymatic modification. tandfonline.com This process not only enhances nutritional value but also improves the physical and textural properties of food proteins by creating a stable, cross-linked protein network. tandfonline.comnih.gov

Involvement in Cellular Signaling Pathways and Regulatory Mechanisms

Transglutaminase 2 (TG2), a key enzyme that utilizes glutamine-containing substrates, is a multifunctional protein deeply involved in various cellular signaling pathways beyond its crosslinking function. imrpress.comportlandpress.com TG2 possesses GTPase activity, linking it to signal transduction from membrane receptors to downstream targets like phospholipase Cδ. imrpress.com This dual functionality allows TG2 to participate in the regulation of critical cellular processes such as cell growth, differentiation, migration, and apoptosis. portlandpress.commdpi.com

The enzyme's activity and localization are tightly regulated. In the cytoplasm, low calcium levels and high GTP concentrations keep TG2 in a latent, closed conformation. iiarjournals.org However, under specific cellular signals, TG2 can be activated and translocated to different cellular compartments, including the plasma membrane and the nucleus, where it exerts distinct functions. mdpi.comiiarjournals.org For instance, on the cell surface, TG2 interacts with integrins and fibronectin to promote cell adhesion and modulate signaling pathways like the FAK-PI3K/Akt pathway, which is crucial for cell survival. iiarjournals.org TG2 can also influence the NF-κB signaling pathway, a central regulator of inflammation and cell survival, by cross-linking its inhibitor, IκBα. iiarjournals.org

Furthermore, peptides with a C-terminal glycine (B1666218), structurally related to this compound, are pivotal intermediates in the biosynthesis of many peptide hormones and neuropeptides. plos.orgtandfonline.com These glycine-extended peptides are substrates for the enzyme Peptidylglycine α-amidating monooxygenase (PAM). plos.orgmdpi.com PAM converts the glycine-extended precursor into a C-terminally amidated peptide, a modification often essential for the peptide's stability and biological activity. plos.orgpnas.org The co-release of glycine-extended peptides alongside their amidated counterparts from secretory granules suggests a complex regulatory system where both forms may have distinct or synergistic roles. tandfonline.com

Molecular Interactions of this compound with Biological Macromolecules

The interaction between transglutaminase and its substrates, such as this compound, is a highly specific process governed by the three-dimensional structure of the enzyme's active site. oup.com The catalytic core of TGase typically contains a Cys-His-Asp triad (B1167595). mdpi.com For a reaction to occur, the glutamine-containing substrate must bind in a precise orientation within a cleft in the enzyme. nih.govoup.com

Studies using the model substrate benzyloxycarbonyl-L-glutaminylglycine (Z-Gln-Gly) have provided insights into these binding dynamics. oup.comnih.gov Molecular docking simulations with microbial transglutaminase (MTG) show that the Z-Gln-Gly substrate stretches along the active site cleft, where it is held in place by interactions with hydrophobic and aromatic residues. nih.govoup.com The specificity of the interaction is such that the enzyme can distinguish between different amino acids surrounding the target glutamine. For example, substituting amino acids adjacent to the glutamine in synthetic peptides can significantly accelerate or inhibit the reaction depending on the specific transglutaminase. tandfonline.com

Kinetic studies have further elucidated the enzyme-substrate relationship. For Z-L-glutaminylglycine with guinea pig liver transglutaminase, the Michaelis-Menten constant (Km), which reflects the substrate concentration at half-maximal reaction velocity, was found to be approximately 2 x 10⁻³ M. researchgate.net This value was consistent with its inhibitory constant (Ki) when acting as an inhibitor in other reactions, supporting an equilibrium-based binding mechanism. researchgate.net The binding and subsequent reaction are also dependent on cofactors like calcium ions, which induce conformational changes necessary for catalytic activity in many mammalian TGs. researchgate.net

Specific amino acid sequences containing the this compound motif are critical for molecular recognition in various biological contexts. These interactions are driven by a combination of forces, including hydrogen bonds, electrostatic interactions, and van der Waals forces, which depend on the precise sequence and conformation of the peptide. nih.gov

A significant example of such an interaction involves peptides with the sequence Arg-Gln-Gly-NH2 and the p24 capsid protein of the Human Immunodeficiency Virus 1 (HIV-1). google.com The p24 protein is a major structural component of the viral core, and its interactions with host cell factors are essential for viral replication. frontiersin.orgnih.gov The binding of small peptides like Arg-Gln-Gly-NH2 to p24 suggests that this sequence motif can interfere with protein-protein interactions necessary for the viral life cycle. google.com The active site of the HIV-1 protease, a key viral enzyme, includes a Gly-rich region (Gly27), highlighting the importance of glycine residues in substrate accommodation and binding. researchgate.net

In a different context, a study on an arginine-binding protein from the thermophilic bacterium Thermotoga maritima demonstrated a clear preference for peptides containing arginine over those with glutamine at the N-terminus. richmond.edu Using surface plasmon resonance (SPR), researchers found that a peptide with an Arg-Gly repeating unit bound with an EC50 of 23.4 µM, whereas a similar peptide with a Gln-Gly unit bound with a much lower affinity, showing an EC50 of 160 µM. richmond.edu This seven-fold difference in binding affinity underscores the high degree of specificity inherent in peptide-protein interactions, where a single amino acid substitution can dramatically alter binding strength. richmond.edu

Analytical and Methodological Advancements in Glutaminylglycine Research

Biochemical Assay Development for Glutaminylglycine-Related Enzymatic Activities

The quantification of enzymatic activities involving this compound as a substrate is fundamental to understanding its metabolic fate and function. Researchers have developed various biochemical assays to measure the activity of enzymes like transglutaminase, which utilizes this compound.

Colorimetric and Spectrophotometric Detection Systems (e.g., hydroxamate formation assays for transglutaminase activity)

A widely used method for measuring transglutaminase activity involves a colorimetric assay based on hydroxamate formation. sigmaaldrich.comtandfonline.comresearchgate.net In this assay, N-carbobenzoxy-L-glutaminylglycine (Z-Gln-Gly) serves as the specific substrate. researchgate.net Transglutaminase catalyzes the reaction between the γ-carboxamide group of the glutaminyl residue in Z-Gln-Gly and hydroxylamine, forming a γ-glutamyl hydroxamate derivative. sigmaaldrich.comzedira.com This product, Z-Glutamyl(γ-hydroxamate)-glycine, then forms a colored complex with ferric ions (Fe³⁺) in an acidic solution, which can be quantified by measuring the absorbance at a specific wavelength, typically 525 nm. sigmaaldrich.comzedira.comtandfonline.com

The intensity of the color produced is directly proportional to the amount of hydroxamate formed, and thus to the transglutaminase activity. eurogentec.com One unit of transglutaminase activity is often defined as the amount of enzyme that catalyzes the formation of 1.0 micromole of hydroxamate per minute under specific conditions of pH and temperature (e.g., pH 6.0 and 37°C). sigmaaldrich.com This assay has been instrumental in studying the kinetics of transglutaminase and screening for its inhibitors. tandfonline.comaacrjournals.org While effective, it has been noted that the glutamine substrate used in this colorimetric method, N-carbobenzoxy-L-glutaminylglycine, may have a lower affinity for transglutaminase compared to other substrates like dimethylcasein used in different assay formats. tandfonline.com

Table 1: Components and Conditions of a Typical Hydroxamate Formation Assay for Transglutaminase Activity sigmaaldrich.com

| Component | Concentration/Condition | Purpose |

| Tris Buffer | 174 mM, pH 6.0 | Provides a stable pH environment for the enzymatic reaction. |

| Nα-CBZ-Glutaminylglycine | 31 mM | The glutamine donor substrate for the transglutaminase enzyme. |

| Hydroxylamine | 87 mM | The amine donor that reacts with the glutaminyl residue. |

| Glutathione (reduced) | 8.7 mM | A reducing agent that can help maintain enzyme activity. |

| Calcium Chloride | 4 mM | A required cofactor for many transglutaminases. |

| Temperature | 37°C | The optimal temperature for the enzymatic reaction. |

| Detection Wavelength | 525 nm | The wavelength at which the ferric-hydroxamate complex is measured. |

This table is based on a representative protocol and concentrations may vary between specific assays.

Electrochemical Sensing Strategies for Enzyme Activity Quantification Utilizing this compound Analogs

Electrochemical biosensors offer a promising alternative to traditional spectrophotometric assays for measuring enzyme activity, providing advantages such as high sensitivity, rapid response, and cost-effectiveness. nih.govmdpi.com These sensors work by converting a biological recognition event into a measurable electrical signal. mdpi.com For enzymes, this can involve monitoring the change in concentration of an electroactive substrate or product. nih.gov

In the context of this compound-related enzymes, electrochemical sensors can be designed to detect the enzymatic reaction. While specific examples solely focused on this compound are not extensively detailed in the provided results, the principles of enzyme-based electrochemical sensors are well-established. nih.govrsc.org For instance, an electrode can be modified with an enzyme and a suitable substrate analog. The enzymatic reaction would produce or consume a substance that can be detected electrochemically, for example, through changes in current (amperometry) or potential (potentiometry). nih.gov The development of enzyme-free electrochemical sensors, often utilizing nanomaterials to enhance catalytic activity and surface area, is also an active area of research that could be applied to detect this compound or its reaction products. nih.gov

Advanced Spectrometric and Chromatographic Characterization of this compound and its Derivatives

The precise identification and quantification of this compound and its modified forms are crucial for understanding its role in complex biological systems. Mass spectrometry and high-performance liquid chromatography are powerful tools for this purpose.

Mass Spectrometry Techniques (e.g., MALDI-TOF MS for modified peptides)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a highly effective technique for the analysis of peptides and proteins. europeanpharmaceuticalreview.com It is particularly useful for identifying peptides and characterizing their modifications. nih.govshimadzu.com In a typical MALDI-TOF MS experiment, the sample, such as a peptide mixture containing this compound, is co-crystallized with a matrix material on a target plate. europeanpharmaceuticalreview.com A laser is then used to irradiate the crystals, causing the desorption and ionization of the analyte molecules, which are predominantly singly charged. plos.org The time it takes for these ions to travel through a flight tube to a detector is measured, which is proportional to their mass-to-charge ratio. plos.org

This technique allows for the accurate mass determination of peptides and can be used to identify this compound-containing peptides within a complex mixture. europeanpharmaceuticalreview.com Furthermore, MALDI-TOF/TOF, an extension of the technique, can be used to fragment selected peptide ions to obtain sequence information, which can confirm the identity of the peptide and locate any modifications. nih.gov The high sensitivity of MALDI-TOF MS means that only a small amount of sample is required for analysis. europeanpharmaceuticalreview.com

Table 2: Application of MALDI-TOF MS in Peptide Analysis

| Feature | Description | Relevance to this compound Research |

| Principle | Measures the mass-to-charge ratio of ions after laser-induced desorption from a matrix. plos.org | Enables accurate mass determination of this compound and its derivatives. |

| Ionization | Primarily produces singly charged ions. plos.org | Simplifies the resulting mass spectra, facilitating data interpretation. |

| Sensitivity | High sensitivity, often requiring only sub-picomole amounts of sample. europeanpharmaceuticalreview.com | Allows for the analysis of low-abundance this compound-containing peptides. |

| Peptide Mass Fingerprinting (PMF) | Identification of proteins by matching the masses of their tryptic peptides to a database. europeanpharmaceuticalreview.com | Can be used to identify proteins that are substrates for modification by this compound. |

| MS/MS Fragmentation | Provides amino acid sequence information from fragmented peptides. nih.gov | Confirms the identity of this compound-containing peptides and can pinpoint the location of modifications. |

High-Performance Liquid Chromatography (HPLC) for Purification and Analysis of this compound and Peptide Products

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, purification, and analysis of peptides and proteins. uhplcs.comnih.gov Different HPLC modes can be employed based on the physicochemical properties of the molecules of interest. uhplcs.com

For the purification and analysis of this compound and related peptides, reversed-phase HPLC (RP-HPLC) is a commonly used method. nih.gov In RP-HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. Peptides are separated based on their hydrophobicity; more hydrophobic peptides interact more strongly with the stationary phase and thus elute later. nih.gov Ion-exchange chromatography (IEC) is another valuable HPLC technique that separates peptides based on their net charge at a given pH. nih.gov Size-exclusion chromatography (SEC) can also be used to separate molecules based on their size. uhplcs.com HPLC is not only a powerful analytical tool but can also be scaled up for the preparative purification of peptides for further studies. nih.gov

Isotopic Labeling and Kinetic Tracing Methodologies for Precursor-Product Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system. generalmetabolics.comdoi.org By introducing a stable isotope-labeled precursor, such as glutamine or glycine (B1666218) with ¹⁵N or ¹³C, researchers can follow the incorporation of the label into downstream products like this compound and other metabolites. nih.govescholarship.org This approach provides valuable insights into metabolic pathways and their kinetics. nih.govfrontiersin.org

Mass spectrometry is then used to detect and quantify the isotopically labeled molecules. doi.org The mass shift between the labeled and unlabeled forms of a metabolite allows for their clear differentiation. doi.org This methodology, often referred to as fluxomics, provides a dynamic view of cellular metabolism and can reveal how the synthesis and degradation of this compound are regulated under different physiological or pathological conditions. nih.gov For example, by using ¹⁵N-labeled glutamine, the nitrogen from glutamine's side chain can be traced as it is incorporated into various biomolecules, potentially including this compound. nih.gov Kinetic studies analyzing the rate of appearance and disappearance of labeled species can provide quantitative data on metabolic fluxes through the pathways involving this compound. nih.gov

Computational and Structural Biology Approaches

Computational and structural biology have become indispensable in modern biochemical research, offering powerful tools to investigate molecular interactions and guide protein engineering. These approaches provide insights at an atomic level, which are often unattainable through experimental methods alone. In the context of this compound, these in silico techniques are pivotal for understanding its interactions with enzymes, discovering new metabolic pathways, and designing novel biocatalysts for specific applications.

Molecular Modeling and Docking Simulations of this compound Interactions with Enzymes and Proteins

Molecular modeling and docking simulations are computational techniques used to predict and analyze the binding of a ligand, such as this compound, to the active site of a protein or enzyme. mdpi.comembo.org These methods are crucial for elucidating the structural basis of enzyme specificity and mechanism, especially when the transient nature of enzyme-substrate complexes makes experimental structural determination challenging. oup.com

A significant example of this approach is the study of microbial transglutaminase (MTG) and its interaction with a this compound-containing substrate, N-carbobenzoxy-L-glutaminyl-glycine (Z-Gln-Gly). oup.com Researchers have employed docking simulations to predict the three-dimensional structure of the enzyme-substrate complex. Using programs like Glide, multiple possible binding conformations can be generated and analyzed. oup.com In one such study, 100 docking structures of Z-Gln-Gly with MTG were calculated and grouped based on the root-mean-square deviation (RMSD) of the ligand's conformation. oup.com

These simulations revealed that for a reaction to be plausible, the distance between the sulfur atom of the catalytic cysteine residue (Cys64 Sγ) in MTG and the delta-carbon atom (Cδ) of the glutamine residue in the substrate must be appropriately close, for instance, around 4 Å. oup.com To further refine these docked models and understand the dynamics of the interaction, molecular dynamics (MD) simulations are often performed. MD simulations provide a view of the complex's movement over time, helping to select the most stable and representative binding model. oup.comphcog.com For the MTG and Z-Gln-Gly complex, MD simulations lasting several nanoseconds were used to assess the stability of the initial docked structures. oup.com

The insights from these simulations are detailed, identifying specific amino acid residues within the enzyme's active site that play a crucial role in substrate binding through hydrophobic or aromatic interactions. oup.com This detailed structural information is fundamental for understanding how the enzyme recognizes and processes this compound-containing substrates.

| Parameter | Finding from Molecular Modeling Study of MTG with Z-Gln-Gly | Source |

| Docking Program | Glide | oup.com |

| Substrate | N-carbobenzoxy-L-glutaminyl-glycine (Z-Gln-Gly) | oup.com |

| Key Catalytic Residue | Cys64 | oup.com |

| Critical Interaction Distance | ~4 Å between Cys64 Sγ and Gln Cδ for a productive reaction | oup.com |

| Simulation Method | Docking followed by Molecular Dynamics (MD) simulation | oup.com |

| Key Finding | Z-Gln-Gly stretches along the active site cleft, with hydrophobic and aromatic residues directly interacting with the substrate. | oup.com |

Bioinformatics Approaches in Enzyme Discovery and Characterization Relevant to this compound Metabolism

Bioinformatics is a critical field that uses computational tools to analyze biological data, such as DNA and protein sequences. nih.gov It plays a central role in the discovery and characterization of novel enzymes, including those involved in the metabolism of this compound. uu.nlfrontiersin.orgcaver.cz The process often begins with a known enzyme and uses its sequence to mine vast genomic and proteomic databases for related enzymes, a process known as homology-based searching. beilstein-institut.de

The discovery of new enzymes relevant to this compound can follow a structured bioinformatics pipeline. mbbiotechnology.com This involves screening databases to identify gene sequences that code for proteins with potentially similar functions. mbbiotechnology.com Tools for sequence alignment, such as BLAST, are fundamental in this initial step. Once potential candidate genes are identified, non-homology-based methods can provide further evidence of function. beilstein-institut.de These methods include analyzing gene context, such as identifying gene clusters that are conserved across different organisms, which often implies a shared functional pathway. beilstein-institut.de

For characterization, bioinformatics tools can predict a wide range of properties for a newly discovered enzyme. wjgnet.com This includes predicting the three-dimensional structure of the protein, identifying key residues in the active site, and assessing its potential stability. nih.govmbbiotechnology.com Furthermore, by comparing the sequences of many related enzymes (phylogenetic analysis), researchers can gain insights into the evolutionary relationships and functional divergence within an enzyme family. frontiersin.org This information is invaluable for understanding the diversity of enzymes that might act on this compound and for selecting candidates for further experimental validation. beilstein-institut.de Databases such as KEGG and BRENDA serve as essential repositories for information on metabolic pathways and enzyme function, respectively, aiding in the contextualization of newly discovered enzymes. nih.gov

| Bioinformatics Application | Description | Relevant Tools/Databases | Source |

| Enzyme Discovery | Screening genetic and protein databases to find gene sequences of potential enzymes based on homology to known enzymes. | BLAST, FASTA, UniProt | beilstein-institut.denih.gov |

| Functional Prediction | Analyzing gene clusters, phylogenetic distribution, and protein fusions to predict the function of unknown genes. | KEGG, STRING | beilstein-institut.denih.gov |

| Structural Characterization | Modeling the 3D structure and potential active sites of enzyme candidates. | Phyre2, SWISS-MODEL | mbbiotechnology.com |

| Stability Prediction | In silico assessment of an enzyme's stability and the effects of mutations. | FoldX, Rosetta | nih.govwjgnet.com |

| Metabolic Context | Understanding the role of an enzyme within broader metabolic networks. | KEGG, MetaCyc, BRENDA | nih.govresearchgate.net |

Computational Enzyme Design for this compound-Related Transformations

Computational enzyme design aims to create new enzymes or modify existing ones to perform specific chemical transformations. nih.govnih.gov This powerful approach holds great promise for developing novel biocatalysts for this compound-related reactions, such as its synthesis or modification. rug.nl The strategies generally fall into two categories: redesigning the active site of an existing enzyme or creating a de novo enzyme by placing a theoretical active site (a "theozyme") into a stable protein scaffold. bakerlab.org

The starting point for rational enzyme design is often a detailed understanding of the enzyme's structure and mechanism, which can be obtained from the modeling approaches described in section 5.4.1. oup.com For instance, the structural model of microbial transglutaminase (MTG) interacting with a this compound substrate provides a blueprint for engineering. oup.com Scientists can use this model to predict how specific mutations in the active site might alter the enzyme's properties, such as its substrate specificity or catalytic activity. muni.cz

Once promising mutations are identified computationally, they are often created in the lab and tested. However, computational design alone can be challenging. Therefore, it is frequently combined with directed evolution. nih.govnih.gov Directed evolution mimics natural selection in the laboratory by generating large libraries of enzyme variants and then using a high-throughput screening method to identify mutants with the desired improvements. mpg.denobelprize.orgmdpi.com Computational tools can guide the creation of "smart" libraries, focusing mutagenesis on specific "hotspot" residues, thereby reducing the experimental screening effort and increasing the probability of success. caver.cz This iterative cycle of computational design, library creation, and screening can lead to enzymes with significantly enhanced or entirely new functionalities for this compound-related transformations. nih.gov

| Design Strategy | Description | Key Methodologies | Source |

| Rational Design | Uses knowledge of an enzyme's structure and mechanism to introduce specific, targeted mutations to alter its function. | Site-directed mutagenesis, active site redesign. | muni.cz |

| De Novo Design | Creates a new enzyme from scratch by building a protein scaffold around a computationally designed active site (theozyme). | "Inside-out" design, scaffold searching. | nih.govbakerlab.org |

| Directed Evolution | Mimics natural evolution by creating large libraries of enzyme variants and screening for improved properties. | Random mutagenesis (e.g., error-prone PCR), saturation mutagenesis. | mpg.demdpi.com |

| Semi-Rational Design | Combines computational predictions to identify key residues ("hotspots") with focused directed evolution to create smaller, smarter mutant libraries. | Iterative Saturation Mutagenesis (ISM), SCHEMA. | caver.cz |

Glutaminylglycine in Peptidomimetic Design and Bioengineering

Rational Design and Chemical Synthesis of Glutaminylglycine-Containing Peptidomimetics

The rational design of peptidomimetics, compounds that replicate the structure and function of natural peptides, is a cornerstone of modern medicinal chemistry. nih.govplos.org These engineered molecules aim to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability, while retaining or enhancing their biological activity. nih.govnih.gov The design process for this compound-containing peptidomimetics begins with establishing a solid structure-activity relationship (SAR) to identify the crucial residues for biological recognition and function. upc.edu This involves understanding the minimal peptide length required for activity and creating a library of analogs with known biological potencies. upc.edu

The synthesis of these peptidomimetics often employs solid-phase synthesis techniques, which allow for the sequential addition of amino acids and their mimics to a solid support. qyaobio.com A common strategy involves the "submonomer" method, where each residue is assembled in a two-step process: acylation with a haloacetic acid followed by nucleophilic displacement with an amine. qyaobio.com This approach is highly versatile and allows for the creation of diverse peptidomimetic libraries. nih.gov Modifications can be introduced at various points, including the N-terminus, C-terminus, or the peptide backbone itself. nih.gov For instance, N-alkylation of the amide backbone can improve proteolytic resistance and cell permeability. nih.govbiosynth.com

Key strategies in designing this compound-containing peptidomimetics include:

Backbone Modification : Replacing the amide bond between glutamine and glycine (B1666218) with isosteres like esters or heterocycles can enhance stability. slideshare.net

Side Chain Modification : Altering the side chains of glutamine or glycine can fine-tune receptor selectivity and potency. upc.edu

Conformational Constraints : Introducing cyclic structures or unnatural amino acids can lock the peptidomimetic into its bioactive conformation, increasing affinity for its target. nih.govslideshare.net

Computational methods, such as molecular dynamics simulations, play a crucial role in the rational design process by predicting the bioactive conformations of peptides and guiding the design of mimetics that can adopt these shapes. nih.govplos.org

Functional Evaluation of Peptidomimetics in Relevant Biological Systems (e.g., viral inhibition studies)

Once synthesized, this compound-containing peptidomimetics must be evaluated for their biological function in relevant systems. uliege.be This evaluation is critical to confirm that the designed molecule retains the desired activity and exhibits improved properties over the parent peptide. nih.gov In the context of antiviral research, peptidomimetics are developed to interfere with viral entry, replication, or assembly. nih.govmdpi.com

A primary method for functional evaluation is the assessment of a peptidomimetic's ability to inhibit viral infection in cell culture models. nih.gov For example, peptidomimetics derived from viral surface proteins have been shown to prevent viral entry into host cells. nih.gov The inhibitory activity is typically quantified by determining the 50% inhibitory concentration (IC50), which is the concentration of the compound required to reduce viral activity by half. nih.govbiorxiv.org

For instance, in studies targeting hepatitis B virus (HBV), peptides derived from the large viral envelope protein were tested for their ability to block infection in the HepaRG cell line and primary human hepatocytes. nih.gov The results showed that acylated peptides could prevent HBV infection with IC50 values in the nanomolar to picomolar range. nih.gov Similarly, peptidomimetics targeting HIV-1 have been developed to act as fusion inhibitors, preventing the virus from entering CD4 T lymphocytes. mdpi.com The efficacy of these compounds is evaluated by their ability to block Env-mediated cell-cell fusion and viral replication. mdpi.com

The functional evaluation process involves several key steps:

Binding Assays : To determine the affinity of the peptidomimetic for its biological target (e.g., a viral protein or a host cell receptor). nih.gov

In Vitro Activity Assays : To measure the biological effect of the peptidomimetic, such as the inhibition of a specific enzyme or the blocking of a protein-protein interaction. frontiersin.orgnih.gov

Cell-Based Assays : To assess the activity and potency of the peptidomimetic in a cellular context, which provides insights into its cell permeability and stability. nih.gov

Stability Assays : To evaluate the peptidomimetic's resistance to degradation by proteases, often conducted using plasma or tissue homogenates. nih.govfrontiersin.org

The following table outlines common assays used for the functional evaluation of antiviral peptidomimetics.

| Assay Type | Purpose | Example Application |

| Binding Assay | Measures the affinity of the peptidomimetic for its target protein. | Determining the Ki of a peptidomimetic inhibitor for a viral protease. |

| Viral Entry Inhibition Assay | Assesses the ability of the peptidomimetic to block the virus from entering host cells. | Testing peptides that mimic a viral surface protein to prevent its interaction with a cellular receptor. nih.gov |

| Cell-Cell Fusion Assay | Evaluates the inhibition of virus-mediated fusion between cells. | Assessing the efficacy of HIV fusion inhibitors. mdpi.com |

| Plaque Reduction Assay | Quantifies the reduction in viral plaques (zones of cell death) in the presence of the peptidomimetic. | Measuring the antiviral activity of a compound against a lytic virus. |

| Metabolic Stability Assay | Determines the half-life of the peptidomimetic in biological fluids like plasma or serum. | Comparing the stability of a modified peptide analog to its parent peptide. frontiersin.orgmdpi.com |

Novel Applications in Bioconjugation and Protein Engineering Utilizing this compound Tags

This compound sequences have found significant utility in the field of bioconjugation and protein engineering, primarily through their role as substrates for the enzyme microbial transglutaminase (mTG). researchgate.netunipd.it This enzyme catalyzes the formation of a stable isopeptide bond between the γ-carboxamide group of a glutamine residue and the primary amine of a lysine (B10760008) residue or other amine-containing molecules. unipd.itresearchgate.net This site-specific modification allows for the precise attachment of various functional moieties to proteins. researchgate.netnih.gov

The dipeptide carbobenzoxy-glutaminyl-glycine (Z-QG) is a well-characterized substrate for mTG and is often used to assess the enzyme's activity. unipd.it By incorporating a this compound-containing peptide tag into a protein of interest, researchers can direct mTG to conjugate a wide array of molecules, such as fluorophores, cytotoxic drugs, or polyethylene (B3416737) glycol (PEG), to the glutamine residue within the tag. researchgate.netnih.gov This enzymatic approach offers high efficiency and selectivity under mild reaction conditions. researchgate.net

Recent applications of this technology include:

Antibody-Drug Conjugates (ADCs) : mTG is used to link highly potent toxins to monoclonal antibodies, creating ADCs with a defined drug-to-antibody ratio. researchgate.net This site-specific conjugation ensures a homogeneous product with predictable pharmacokinetic properties. acs.orggoogle.com

Protein Labeling : Short peptide tags containing glutamine, such as the c-myc-tag (EQKLISEEDL), can be incorporated into proteins to serve as handles for enzymatic functionalization with imaging agents or other probes. researchgate.net

Protein Polymerization : The cross-linking ability of mTG can be harnessed to create protein polymers through the formation of intermolecular isopeptide bonds. unipd.it

Surface Immobilization : Proteins can be site-specifically attached to surfaces functionalized with amine-containing linkers, which is useful for developing biosensors and other materials. researchgate.net

The table below summarizes the key components and applications of mTG-mediated bioconjugation using glutamine-containing tags.

| Component | Role | Example |

| Microbial Transglutaminase (mTG) | Enzyme that catalyzes the formation of an isopeptide bond. researchgate.net | |

| Glutamine (Gln) Donor | A protein or peptide containing a Gln residue within a recognition sequence. | A protein engineered with a c-myc-tag (EQKLISEEDL). researchgate.net |

| Amine Acceptor | A molecule with a primary amine that will be conjugated to the Gln residue. | A cytotoxic drug with a linker containing a primary amine for ADC synthesis. researchgate.net |

| Application | The intended use of the resulting bioconjugate. | Development of targeted cancer therapies (ADCs), protein imaging, and biosensors. google.comresearchgate.net |

This enzymatic strategy provides a powerful and versatile tool for protein engineering, enabling the creation of novel bioconjugates with tailored properties for a wide range of therapeutic and research applications. acs.orgrsc.org

Impact of Pseudopeptide Linkages on Molecular Stability and Activity in this compound Analogs

A key strategy to enhance the therapeutic potential of peptides is the introduction of pseudopeptide linkages, which are modifications to the peptide backbone. frontiersin.org Replacing the standard amide bond (-CO-NH-) with a non-natural linkage can significantly improve a peptide's resistance to proteolytic degradation, thereby increasing its in vivo half-life. nih.govfrontiersin.org One of the most common pseudopeptide bonds is the reduced amide bond or amine linkage (-CH2-NH-). frontiersin.org

In the context of a this compound analog, replacing the amide bond between the glutamine and glycine residues with a reduced amine bond would be expected to confer several important properties:

Increased Proteolytic Stability : The -CH2-NH- bond is not recognized by proteases, which specifically cleave amide bonds. This modification would make the this compound analog resistant to degradation by peptidases. nih.govfrontiersin.org

Enhanced Flexibility : The reduced bond introduces greater conformational flexibility into the peptide backbone compared to the more rigid planar amide bond. frontiersin.org

Modified Charge : The introduction of a reduced amine bond adds a positive charge to the peptide backbone at physiological pH. frontiersin.org

The impact of these modifications on biological activity is highly dependent on the specific peptide and its target. nih.govfrontiersin.org In some cases, the increased flexibility and altered charge can lead to a decrease in binding affinity for the target receptor. nih.gov However, in other instances, the modifications are well-tolerated and can even enhance potency, particularly when the increased stability leads to a longer duration of action. nih.govfrontiersin.org

For example, studies on neurotensin (B549771) analogs have shown that incorporating a reduced amide bond at certain positions can provide resistance to degradation without significantly affecting biological activity. frontiersin.org Conversely, modifications at other positions within the same peptide can lead to a dramatic loss of potency. nih.gov Therefore, the systematic replacement of peptide bonds with pseudopeptide linkages is a critical step in SAR studies to identify analogs with an optimal balance of stability and activity. nih.gov

The table below outlines the potential impacts of incorporating a reduced amide bond into a this compound analog.

| Property | Impact of Reduced Amide Bond (-CH2-NH-) | Rationale |

| Proteolytic Stability | Increased | The bond is not a substrate for proteases. frontiersin.org |

| Conformational Flexibility | Increased | The linkage has more rotational freedom than a planar amide bond. frontiersin.org |

| Backbone Charge | Introduction of a positive charge | The secondary amine in the linkage is protonated at physiological pH. frontiersin.org |

| Biological Activity | Variable (can be increased, decreased, or unchanged) | Dependent on whether the altered conformation and charge are compatible with target binding. nih.gov |

| Hydrogen Bonding | Altered | The carbonyl oxygen is removed, eliminating a hydrogen bond acceptor site. frontiersin.org |

Incorporating non-natural amino acids, such as N-methylated amino acids or alpha-methyl amino acids, is another strategy to improve stability. biosynth.com These modifications can provide steric hindrance that protects against enzymatic degradation and can also induce specific secondary structures, which may enhance binding affinity. biosynth.comuminho.pt The combination of pseudopeptide linkages and non-natural amino acids offers a powerful toolkit for the rational design of this compound analogs with improved drug-like properties. uminho.ptnih.gov

Future Directions and Unexplored Avenues in Glutaminylglycine Research

Elucidating Novel Biological Functions and Undiscovered Pathways

The current understanding of Glutaminylglycine's biological significance is surprisingly limited. While it is known to be a substrate for certain enzymes, its potential roles in cell signaling, metabolism, and neurotransmission are yet to be thoroughly investigated.

A key area for future research is the exploration of its metabolic pathways. The enzyme protein-glutamine glutaminase (B10826351) (EC 3.5.1.44) is known to hydrolyze the gamma-amide of glutamine in peptides like L-glutaminylglycine. expasy.org This enzymatic action represents a known catabolic pathway, but the anabolic pathways and the extent of this dipeptide's presence and flux in various tissues are unknown. The functions of its constituent amino acids offer clues to potential roles. Glutamine is a crucial respiratory fuel for many cells and a key player in nitrogen transport and the synthesis of nucleotides and other amino acids. biomolther.orgfrontiersin.orgresearchgate.net Glycine (B1666218) is a major inhibitory neurotransmitter in the central nervous system and a precursor for the synthesis of proteins, glutathione, and other important biomolecules. rsc.orgnih.gov The combination of these two amino acids in a dipeptide could give rise to unique biological activities, potentially acting as a signaling molecule or a targeted nutritional source.

Furthermore, the discovery that other small peptides can act as regulators of cellular processes suggests that this compound may have similar functions. researchgate.netoup.com For instance, certain dipeptides have been shown to influence major histocompatibility complex (MHC) class I molecule folding and peptide binding, a critical aspect of the adaptive immune response. pnas.org Research into whether this compound plays a role in such fundamental cellular processes is a promising and unexplored avenue. There is also the potential for this compound to be involved in neurotransmission, given that both glutamate (B1630785) (derived from glutamine) and glycine are key neurotransmitters. nih.govnih.gov

Development of Advanced In Vitro and Non-Clinical Animal Models for Mechanistic Studies

To unravel the potential biological roles of this compound, the development and application of sophisticated research models are essential. Currently, there is a lack of in vitro and animal models specifically designed for studying the metabolism and function of this dipeptide.

Advanced In Vitro Models:

Cell-Based Assays: In vitro models using cell lines are fundamental for initial mechanistic studies. The Caco-2 cell line, which differentiates into a model of the intestinal epithelium, is widely used to study the transport and metabolism of peptides. rsc.org Such a model could be employed to investigate the absorption and potential hydrolysis of this compound in the gut.

Organ-on-a-Chip Technologies: More advanced microfluidic "organ-on-a-chip" models that recapitulate the structure and function of human organs, such as the intestine or the blood-brain barrier, offer a more physiologically relevant environment to study the transport and effects of this compound.

3D Skin Models: Three-dimensional skin models can be used to investigate the effects of topically applied peptides on skin biology, including elastin (B1584352) synthesis and other cellular processes. cosmeticsandtoiletries.com

Non-Clinical Animal Models:

Rodent Models: Rodent models are invaluable for studying metabolism and its systemic effects. harvardapparatus.comfrontiersin.orgpharmahungary.com While no specific animal models for this compound research have been reported, existing models of amino acid and dipeptide metabolism could be adapted. For example, studies in mice have been used to investigate the metabolism of glutamate and glycine. physiology.org

Porcine Models: The pig is considered an excellent model for human nutrition and intestinal metabolism due to physiological similarities. nih.govcambridge.org Using cannulated pig models would allow for detailed studies of the intestinal absorption and first-pass metabolism of this compound.

Genetically Modified Models: The development of knockout or transgenic animal models with altered expression of enzymes potentially involved in this compound metabolism, such as protein-glutamine glutaminase, would be a powerful tool to elucidate its physiological functions.

The table below summarizes potential research models for future this compound studies.

| Model Type | Specific Example | Research Question |

| In Vitro | Caco-2 cell monolayers | Intestinal transport and hydrolysis |

| Organ-on-a-chip | Tissue-specific metabolism and effects | |

| 3D Skin Models | Topical effects and dermal absorption | |

| Animal | Rat/Mouse Models | Systemic metabolism and physiological effects |

| Cannulated Pig Model | Intestinal absorption and first-pass metabolism | |

| Genetically Modified Mice | Role of specific enzymes in metabolism |

Integration of Multi-Omics and Systems Biology Approaches for Comprehensive Understanding

To gain a holistic view of this compound's role in biological systems, it is crucial to move beyond single-target analyses and embrace multi-omics and systems biology approaches. nih.govthermofisher.comfrontlinegenomics.commdpi.com These strategies allow for the simultaneous measurement of multiple types of biological molecules (e.g., genes, proteins, metabolites) and the integration of this data to model complex biological processes.

Potential Multi-Omics Strategies for this compound Research:

Transcriptomics: Analyzing changes in gene expression in response to this compound administration can reveal the signaling pathways and cellular processes it influences.

Proteomics: Identifying changes in protein expression and post-translational modifications can provide insights into the functional consequences of this compound's presence.

Metabolomics: Measuring the levels of a wide range of small molecules can help to map the metabolic fate of this compound and its impact on cellular metabolism.

Integrated Multi-Omics: Combining these datasets can reveal complex interactions and regulatory networks. For example, an integrated analysis could link changes in gene expression (transcriptomics) with alterations in protein levels (proteomics) and subsequent shifts in metabolic pathways (metabolomics). nih.gov

Systems biology approaches can then be used to construct computational models of these networks, allowing for the simulation of biological processes and the generation of new hypotheses. researchgate.net For instance, a systems biology model of dipeptide metabolism could predict the effects of altering this compound levels on various cellular functions. Such approaches have been successfully used to study other dipeptides, revealing their roles in regulating myocardial energetics and other processes. expasy.orgontosight.ai

The table below outlines a potential multi-omics workflow for this compound research.

| Omics Layer | Technology | Potential Insights |

| Genomics | DNA Sequencing | Identify genetic variations affecting metabolism |

| Transcriptomics | RNA-Seq | Profile gene expression changes |

| Proteomics | Mass Spectrometry | Quantify protein abundance and modifications |

| Metabolomics | NMR, Mass Spectrometry | Trace metabolic fate and impact |

| Integration | Systems Biology Modeling | Uncover regulatory networks and functions |

Potential for Biotechnological Innovation beyond Current Applications

Currently, the primary biotechnological application of this compound, particularly its N-benzyloxycarbonyl-protected form (Z-Gln-Gly), is as a well-established substrate for transglutaminase (TGase) enzymes. unipd.itnih.govntu.ac.ukresearchgate.netnih.gov This has been instrumental in the development of assays for TGase activity and in various applications of protein modification and bioconjugation. nih.govresearchgate.net However, the potential for this dipeptide extends beyond this singular role.

Future biotechnological innovations could leverage the intrinsic properties of this compound and its constituent amino acids:

Enhanced Cell Culture Media: Glutamine is a vital but often unstable nutrient in cell culture media. Dipeptides like Alanyl-Glutamine are used to improve stability and delivery. This compound could be explored as an alternative stable source of both glutamine and glycine, potentially enhancing cell growth, viability, and protein production in biopharmaceutical manufacturing. nih.gov

Development of Bioactive Peptides: Small peptides can have potent biological activities. cosmeticsandtoiletries.com Further research may uncover specific bioactivities for this compound, such as antioxidant, anti-inflammatory, or signaling properties, which could be exploited for nutraceutical or pharmaceutical applications.

Biomaterial Engineering: Transglutaminases are used to create cross-linked hydrogels and other biomaterials for tissue engineering and drug delivery. nih.gov As a substrate for these enzymes, this compound could be incorporated into novel biomaterials, potentially modulating their physical and biological properties.

Drug Delivery Moieties: The transport of dipeptides across biological membranes is mediated by specific transporters. This opens up the possibility of using this compound as a carrier to enhance the delivery of therapeutic agents to specific cells or tissues.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.